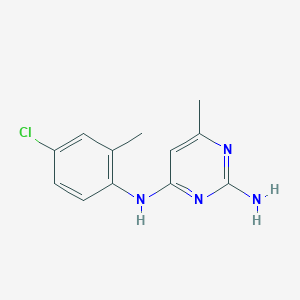
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as CL-387785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine inhibits the activity of the EGFR kinase, which is a key component of the EGFR pathway. This pathway is involved in cell proliferation, differentiation, and survival, and dysregulation of this pathway is a hallmark of many types of cancer. By inhibiting the EGFR kinase, this compound can block the activity of this pathway and prevent cancer cells from growing and dividing.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against the EGFR kinase, with an IC~50~ of 0.4 nM. It has also been shown to be selective for the EGFR kinase, with minimal activity against other kinases. In preclinical studies, this compound has been shown to inhibit the growth of NSCLC and GBM cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine is its potency and selectivity for the EGFR kinase, which makes it a useful tool for studying the EGFR pathway in cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential directions for future research on N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of the EGFR pathway, which could have greater efficacy and fewer side effects than current drugs. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the effectiveness of cancer treatment. Finally, further studies are needed to better understand the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new strategies for overcoming resistance and improving patient outcomes.
Méthodes De Synthèse
The synthesis of N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps, starting with the reaction of 4-chloro-2-methylaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 2,4-diamino-6-methylpyrimidine to form the final product. The synthesis of this compound has been optimized for high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has been studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). The EGFR pathway is known to be dysregulated in many types of cancer, and inhibitors of this pathway have shown promise in preclinical studies.
Propriétés
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-5-9(13)3-4-10(7)16-11-6-8(2)15-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZIOVPCUQKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
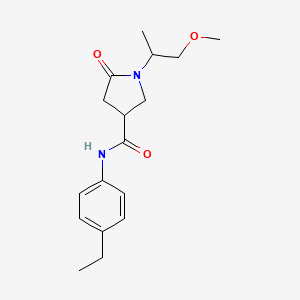
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)
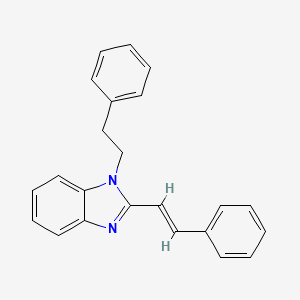
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
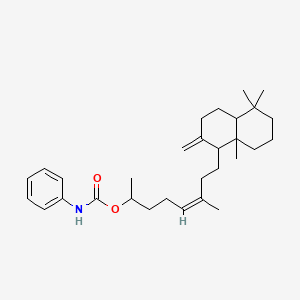
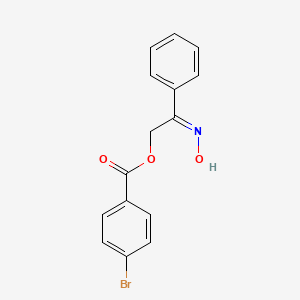
![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
